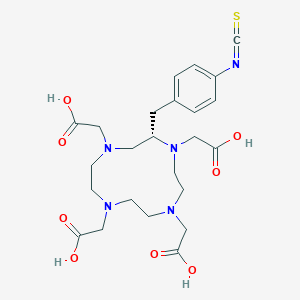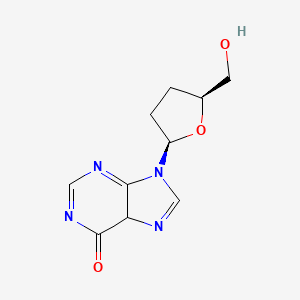
D-Fructose-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Fructose-13C4 is a stable isotope-labeled compound of D-Fructose, a natural monosaccharide found in many plants. The labeling with carbon-13 isotopes makes it particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
D-Fructose-13C4 is synthesized by incorporating carbon-13 isotopes into the D-Fructose molecule. The process involves the use of carbon-13 labeled precursors in the synthesis pathway of D-Fructose. The reaction conditions typically require controlled environments to ensure the precise incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using carbon-13 labeled glucose as a starting material. The glucose undergoes enzymatic isomerization to produce this compound. The process is optimized to achieve high yields and purity, making it suitable for various research applications .
化学反应分析
Types of Reactions
D-Fructose-13C4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce various derivatives, such as D-Glucuronic acid.
Reduction: Reduction reactions can convert this compound into sugar alcohols like D-Sorbitol.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include D-Glucuronic acid, D-Sorbitol, and various substituted derivatives of this compound. These products are valuable for further research and industrial applications .
科学研究应用
D-Fructose-13C4 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: Employed in studies of plant physiology and biochemistry to track the movement and transformation of sugars within plants.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of labeled compounds for use in various industrial processes, including the synthesis of pharmaceuticals and fine chemicals .
作用机制
The mechanism of action of D-Fructose-13C4 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into the molecular targets and pathways involved in carbohydrate metabolism .
相似化合物的比较
Similar Compounds
Similar compounds to D-Fructose-13C4 include other isotope-labeled sugars such as:
- D-Glucose-13C6
- D-Galactose-13C6
- D-Mannose-13C6
- D-Ribose-13C5 .
Uniqueness
This compound is unique due to its specific labeling with carbon-13 isotopes at four positions within the molecule. This precise labeling allows for detailed studies of its metabolic pathways and interactions, making it a valuable tool in scientific research .
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
184.13 g/mol |
IUPAC 名称 |
(3S,4R,5R)-2-(hydroxy(113C)methyl)(3,4,6-13C3)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1,2+1,4+1,5+1 |
InChI 键 |
LKDRXBCSQODPBY-ZLGYUBSNSA-N |
手性 SMILES |
[13CH2]1[C@H]([13C@H]([13C@@H](C(O1)([13CH2]O)O)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


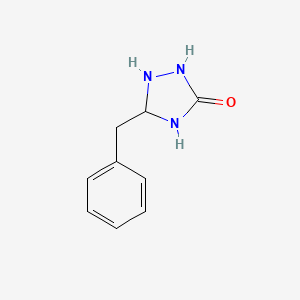
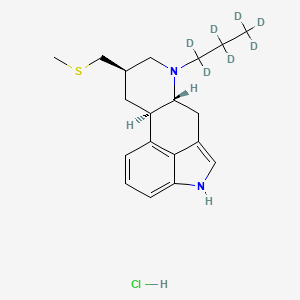
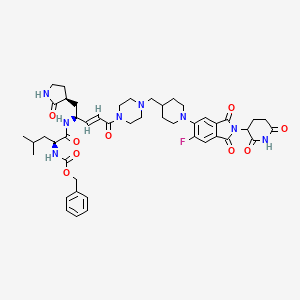
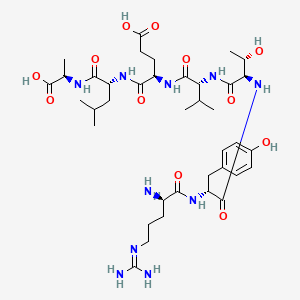

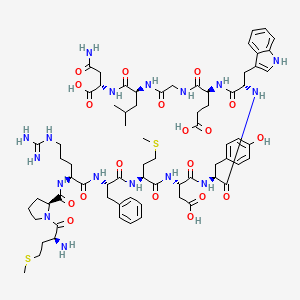
![4-[2-(methoxymethyl)-1-[(1R)-1-phenylethyl]-8-[[(3S)-pyrrolidin-3-yl]methoxy]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole;hydrochloride](/img/structure/B12366729.png)
![tert-butyl N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylcarbamate](/img/structure/B12366744.png)

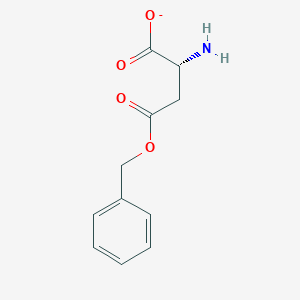
![N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12366753.png)
![sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate](/img/structure/B12366759.png)
